molecular formula C15H10ClF3O4 B14051410 (5-Chloro-4'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid

(5-Chloro-4'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid

Cat. No.: B14051410
M. Wt: 346.68 g/mol
InChI Key: YPWVRFYNVDCBFC-UHFFFAOYSA-N
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Description

(5-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is a complex organic compound that features a biphenyl core substituted with a chloro group, a trifluoromethoxy group, and a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized via a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Introduction of Substituents: The chloro and trifluoromethoxy groups can be introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using chlorine gas or a chlorinating agent, while trifluoromethoxylation can be performed using trifluoromethoxy reagents.

    Hydroxyacetic Acid Moiety Addition: The hydroxyacetic acid moiety can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl core is replaced by a hydroxyacetic acid group.

Industrial Production Methods

Industrial production of (5-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid may involve optimization of the above synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

(5-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of (5-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-4-fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)boronic acid: Similar biphenyl core with different substituents.

    (5-Chloro-4-fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)boronic acid: Another biphenyl derivative with a boronic acid group.

Uniqueness

(5-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is unique due to the presence of the hydroxyacetic acid moiety, which imparts distinct chemical and biological properties. This differentiates it from other biphenyl derivatives and makes it a valuable compound for various applications.

Properties

Molecular Formula

C15H10ClF3O4

Molecular Weight

346.68 g/mol

IUPAC Name

2-[3-chloro-5-[4-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C15H10ClF3O4/c16-11-6-9(5-10(7-11)13(20)14(21)22)8-1-3-12(4-2-8)23-15(17,18)19/h1-7,13,20H,(H,21,22)

InChI Key

YPWVRFYNVDCBFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)C(C(=O)O)O)OC(F)(F)F

Origin of Product

United States

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